molecular formula C9H6ClFN2O2 B13561660 Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate

Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B13561660
M. Wt: 228.61 g/mol
InChI Key: YUMXEXQADFTHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of chlorine and fluorine atoms in the structure enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable halogenated ketone, followed by esterification. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The presence of chlorine and fluorine atoms enhances its ability to bind to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
  • 8-chloro-6-fluoroimidazo[1,5-a]pyridine

Uniqueness

Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms in the imidazo[1,5-a]pyridine scaffold enhances its reactivity and potential for diverse applications in medicinal chemistry.

Properties

Molecular Formula

C9H6ClFN2O2

Molecular Weight

228.61 g/mol

IUPAC Name

methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate

InChI

InChI=1S/C9H6ClFN2O2/c1-15-9(14)7-8-6(11)5(10)2-3-13(8)4-12-7/h2-4H,1H3

InChI Key

YUMXEXQADFTHHF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C(C=CN2C=N1)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.